molecular formula C15H24 B094294 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene CAS No. 116-04-1

1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene

Cat. No.: B094294
CAS No.: 116-04-1
M. Wt: 204.35 g/mol
InChI Key: HAVYZKHVTLAPDZ-PRUKLFJYSA-N
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Description

beta-Humulene, also known as α-humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene (C15H24) and a structural isomer of β-caryophyllene, often found alongside it in various aromatic plants . It is a key aromatic component of hops ( Humulus lupulus ), sage, ginseng, and cannabis . This compound is of significant interest in scientific research due to its demonstrated biological activities. A prominent area of investigation is its potent anti-inflammatory properties. Studies have shown that beta-Humulene exhibits systemic and topical anti-inflammatory effects, which in experimental models were comparable to the pharmaceutical dexamethasone . Research suggests it can influence the production of key inflammatory cytokines, such as interleukin-6 (IL-6) . Another critical research focus is its antiproliferative potential against various cancer cell lines. In vitro studies have demonstrated its cytotoxicity and pro-apoptotic effects on adenocarcinoma cells, including colorectal, pulmonary, breast, and ovarian cancers . The compound has also been reported to generate reactive oxygen species (ROS), leading to an antineoplastic effect by inducing apoptosis, and has shown synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin . Additional research indicates potential antibacterial activity, particularly against Bacteroides fragilis , and possible appetite-suppressant effects, which distinguishes it from many other cannabis-derived terpenes . The mechanisms underlying these activities are under active investigation and may involve the induction of mitochondrial dysfunction and modulation of glutathione levels . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

116-04-1

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1Z,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6-,14-10-

InChI Key

HAVYZKHVTLAPDZ-PRUKLFJYSA-N

Isomeric SMILES

C/C/1=C/CC(/C=C\CC(=C)CCC1)(C)C

Canonical SMILES

CC1=CCC(C=CCC(=C)CCC1)(C)C

melting_point

< 25 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Challenges in Microbial Production

β-Humulene’s hydrophobicity and cytotoxicity necessitate in situ product recovery (ISPR) to mitigate cellular toxicity and degradation. Experiments revealed that E. coli HUM1510 degrades extracellular α-humulene at a rate of 0.12 mg/L/h under non-induced conditions. To address this, biocompatible ISPR methods were prioritized.

Enzymatic Synthesis Using Sesquiterpene Synthases

Fermentation and Protein Purification

The patent outlines a protocol for synthase expression:

  • Vector Construction : The synthase gene was cloned into pET28a and transformed into E. coli BL21(DE3).

  • Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6, followed by 16-hour incubation at 16°C.

  • Purification : Ni-NTA affinity chromatography yielded 4 μg/mL of active enzyme.

In Situ Product Recovery Strategies

Solvent Extraction vs. Adsorptive Resins

Comparative studies evaluated ethyl acetate, dichloromethane (DCM), and Amberlite® XAD4 for α/β-humulene recovery:

MethodPartition Coefficient (Kₑₓ)Recovery Rate (%)
Ethyl acetate12.4 ± 0.878.2 ± 3.1
DCM18.9 ± 1.292.5 ± 2.4
Amberlite® XAD4N/A95.8 ± 1.6

Amberlite® XAD4, a hydrophobic resin, outperformed solvents by achieving 95.8% recovery without inhibiting cell growth. Post-elution with acetonitrile yielded >90% purity, enabling direct use in downstream oxidation reactions.

Integrated Bioprocessing

Coupling fermentation with in situ adsorption increased total α-humulene yield by 2,310% (from 2.5 mg/L to 60.2 mg/L). This approach is directly applicable to β-humulene, assuming similar physicochemical properties.

Chemical Synthesis and Oxidation Pathways

Allylic Oxidation of α-Humulene

While β-humulene-specific syntheses are scarce, α-humulene oxidation offers insights. Manganese(II) chloride and tert-butyl hydroperoxide (TBHP) oxidized α-humulene to zerumbone (51.6% selectivity) and β-humulene epoxide (23.4%). Optimizing reaction conditions (e.g., catalyst loading, solvent polarity) could shift selectivity toward β-humulene derivatives.

Challenges in Chemical Routes

Chemical synthesis faces hurdles in stereochemical control and scalability. Enzymatic methods remain preferable for chiral purity.

Chemical Reactions Analysis

Allylic Oxidation

beta-Humulene undergoes allylic oxidation to produce bioactive derivatives:

  • Zerumbone Synthesis :

    • Catalyst: MnCl₂ + tert-butylhydroperoxide (TBHP) .

    • Conditions: 60.7°C in acetonitrile, 24 hours .

    • Selectivity: 51.6% zerumbone, with byproducts (e.g., humulenol) .

Ozonolysis and Atmospheric Reactivity

beta-Humulene reacts rapidly with atmospheric oxidants:

OxidantReaction EnvironmentMajor ProductsSecondary Organic Aerosol (SOA) YieldReference
O₃ Smog chamber (NOₓ present)Organic nitrates, ketones15–20%
NO₃ Dark oxidationBicyclic peroxides25–30%

Conformational Reactivity

Computational studies identify four stable conformers of beta-Humulene, influencing regioselectivity in reactions:

  • Reactive Sites : The triply substituted C=C bonds at positions 1–2 and 8–9 show differential reactivity due to steric and electronic effects .

  • Epoxidation Preference : The less hindered 8–9 double bond reacts preferentially with peracids .

Catalytic Functionalization

beta-Humulene participates in transition-metal-catalyzed reactions:

  • Hydrogenation : Selective reduction to tetrahydrohumulene using Pd/C .

  • Isomerization : Acid-catalyzed rearrangement to caryophyllene derivatives .

Environmental and Biological Interactions

  • Antimicrobial Activity : Electronegative regions of beta-Humulene disrupt bacterial membranes (MIC = 9.8 × 10⁻⁶ M against Bacteroides fragilis) .

  • Atmospheric Lifespan : Reacts with OH radicals at a rate of 1.2 × 10⁻¹⁰ cm³/molecule/s, contributing to SOA formation .

Comparison with Similar Compounds

Beta-Humulene vs. Alpha-Humulene

  • Structure : Beta-Humulene has an 11-membered macrocyclic ring, while alpha-Humulene (CAS 6753-98-6) features a 9-membered ring with distinct double bond positions ().
  • Bioactivity : Beta-Humulene shows stronger antibacterial activity (peak area 214.483 in GC-MS analysis) compared to alpha-Humulene, which is linked to anti-inflammatory effects ().
  • Applications : Alpha-Humulene is primarily used as a research reagent (), whereas beta-Humulene is a key component in antimicrobial formulations ().

Beta-Humulene vs. (E,Z)-alpha-Farnesene

  • Structure : Beta-Humulene is cyclic, while alpha-Farnesene is linear.

Beta-Humulene vs. Beta-Copaene

  • Structure : Beta-Copaene (CAS 20479-06-5) is tricyclic, whereas beta-Humulene is bicyclic ().
  • Function : Beta-Copaene’s role is less studied but may involve ecological interactions, unlike beta-Humulene’s documented pharmacological applications.

Pharmacological Potential

  • Antibacterial Activity : Beta-Humulene’s efficacy against bacterial pathogens is attributed to its interaction with microbial cell membranes ().

Industrial and Cosmetic Uses

Beta-Humulene is a valued component in essential oils for perfumery and aromatherapy. In patchouli oil, it constitutes ~14% of the total composition (), contributing to the oil’s stability and fragrance profile.

Biological Activity

Beta-humulene, a naturally occurring sesquiterpene found in various plants, particularly hops (Humulus lupulus), has garnered significant attention due to its diverse biological activities. This article explores the compound's anti-inflammatory, anticancer, antibacterial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

Beta-humulene (C15H24) is characterized by its bicyclic structure, which contributes to its biological activity. It is a colorless liquid with a characteristic odor and is soluble in organic solvents but has limited solubility in water. Its structure allows it to interact with various biological targets, influencing numerous signaling pathways.

1. Anti-inflammatory Effects

Beta-humulene exhibits notable anti-inflammatory properties. Research indicates that it can inhibit histamine-triggered edema and inflammation in murine models. In a study by Chen et al. (2022), beta-humulene was shown to significantly reduce carrageenan-induced paw edema in rats, suggesting its potential as an anti-inflammatory agent comparable to dexamethasone .

Table 1: Anti-inflammatory Effects of Beta-Humulene

StudyModelEffectConcentration
Medeiros et al. (2007)Rat paw edemaReduced TNF-α and IL-1β levelsNot specified
Chen et al. (2022)Murine modelSignificant edema reductionNot specified

2. Anticancer Activity

Beta-humulene has demonstrated significant anticancer properties across various cancer cell lines. In vitro studies reveal that it inhibits the proliferation of cancer cells while sparing normal cells. For instance, a study reported that beta-humulene exhibited cytotoxic effects against human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values of 3.1 × 10^-4 M and 4.2 × 10^-4 M, respectively .

Table 2: Anticancer Activity of Beta-Humulene

Cancer Cell LineIC50 (M)Mechanism
HCT-1163.1 × 10^-4Induces apoptosis
MCF-74.2 × 10^-4Modulates ROS production
RAW264.71.9 × 10^-4Cytotoxicity observed

In vivo studies also support these findings, where beta-humulene enhanced the efficacy of chemotherapeutic agents like doxorubicin in colon cancer models .

3. Antibacterial Properties

Beta-humulene exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study conducted by Jang et al. (2020) found that beta-humulene significantly inhibited biofilm formation and reduced the metabolic activity of bacterial cells at concentrations as low as 9.8 × 10^-6 M .

Table 3: Antibacterial Activity of Beta-Humulene

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effect
Staphylococcus aureus9.8 × 10^-6 MInhibition of growth
Escherichia coliNot specifiedSignificant antibacterial activity

The mechanisms underlying the biological activities of beta-humulene are multifaceted:

  • Anti-inflammatory Mechanism : Beta-humulene inhibits pro-inflammatory cytokines such as TNF-α and IL-1β, modulating nuclear factor-kappa B (NF-κB) signaling pathways .
  • Anticancer Mechanism : It induces apoptosis in cancer cells through intrinsic pathways and enhances reactive oxygen species (ROS) production, leading to increased cytotoxicity against tumor cells .
  • Antibacterial Mechanism : The compound disrupts bacterial cell membranes, leading to morphological changes and reduced viability .

Case Studies

Several studies have highlighted the therapeutic potential of beta-humulene:

  • Cancer Therapy Enhancement : A study demonstrated that when combined with β-caryophyllene, beta-humulene significantly increased the anticancer activity against MCF-7 cells, suggesting synergistic effects that could enhance treatment outcomes for breast cancer patients .
  • Inflammation Models : In experimental models of inflammation, beta-humulene showed comparable efficacy to traditional anti-inflammatory drugs like dexamethasone, indicating its potential for managing inflammatory diseases .

Q & A

What analytical techniques are considered standard for identifying and quantifying beta-Humulene in plant extracts?

Basic Research Focus
Beta-Humulene is typically identified using gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and mass spectral matching . Quantification often employs high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) for structural validation. Researchers must cross-reference retention indices and spectral libraries (e.g., NIST) to confirm purity, as co-elution with structurally similar terpenes can skew results .

How can researchers design experiments to assess beta-Humulene’s anti-inflammatory mechanisms while minimizing confounding variables?

Advanced Research Focus
To isolate beta-Humulene’s effects, use in vitro models (e.g., LPS-stimulated macrophages) with dose-response assays to establish causality. Pair this with knockout cell lines (e.g., COX-2 or NF-κB deficient) to confirm target pathways. For in vivo studies, employ randomized controlled trials in murine models, ensuring blinding and standardized diets to control for microbiome interactions . Include positive controls (e.g., dexamethasone) and validate findings via Western blotting or ELISA for cytokine profiling .

What methodologies are employed to elucidate beta-Humulene’s biosynthesis pathways in plant systems?

Basic Research Focus
Biosynthetic studies combine isotopic labeling (e.g., 13C^{13}\text{C}-glucose tracer experiments) with transcriptomic analysis to identify enzymes like terpene synthases. Gene silencing (RNAi) or CRISPR-Cas9 knockout in model plants (e.g., Nicotiana benthamiana) can validate pathway steps. Metabolite profiling via LC-MS/MS is critical to track intermediate accumulation .

How should researchers address discrepancies in reported bioactivity data for beta-Humulene across studies?

Advanced Research Focus
Contradictions often arise from variations in extraction methods (e.g., solvent polarity affecting compound yield) or biological models (e.g., cell line specificity). Conduct systematic reviews with meta-analyses to assess effect sizes across studies . Use sensitivity analyses to isolate variables (e.g., purity thresholds >95%) and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

What experimental frameworks are suitable for investigating beta-Humulene’s synergistic effects with other terpenes?

Advanced Research Focus
Employ fractional factorial designs to test combinatorial interactions. For example, pair beta-Humulene with caryophyllene in in vitro cytotoxicity assays, using Chou-Talalay synergy indices to quantify combined effects. Omics approaches (e.g., metabolomics) can identify upregulated/downregulated pathways in synergistic vs. monotherapy conditions .

How do researchers evaluate beta-Humulene’s stability under varying environmental conditions?

Basic Research Focus
Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track decomposition. Oxidative stability is assessed via DPPH radical scavenging assays , while photodegradation is tested under UV-Vis light exposure . Data should adhere to ICH guidelines for reproducibility .

What computational approaches are validated for predicting beta-Humulene’s molecular interactions?

Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like TRPV1 or CB2 receptors. Validate predictions with site-directed mutagenesis and binding affinity assays (e.g., SPR). Use QSAR models to correlate structural features with bioactivity, ensuring training datasets include diverse terpene analogs .

What ecological roles of beta-Humulene are prioritized in current chemical ecology research?

Basic Research Focus
Beta-Humulene’s role as an herbivore deterrent is studied via field assays (e.g., insect feeding preference trials) and headspace collection to analyze volatile emission patterns. Electrophysiological recordings (e.g., EAG) quantify insect antennal responses, while gene expression analysis in plants under herbivory links biosynthesis to ecological stress .

How can researchers improve reproducibility in beta-Humulene synthesis protocols?

Advanced Research Focus
Optimize synthetic routes (e.g., cyclization of farnesyl pyrophosphate ) using Design of Experiments (DoE) to identify critical parameters (catalyst concentration, temperature). Validate purity via HPLC-ELSD and chiral chromatography to resolve enantiomeric impurities. Publish detailed supplementary protocols with raw spectral data, adhering to Beilstein Journal guidelines for reproducibility .

What gaps exist in current beta-Humulene research, and how can interdisciplinary approaches address them?

Advanced Research Focus
Key gaps include mechanistic ambiguity in immunomodulation and scalable biosynthesis . Address these via convergent research :

  • Combine single-cell RNA-seq with flux balance analysis to map metabolic networks in producing organisms.
  • Apply synthetic biology (e.g., yeast chassis) for sustainable production, using CRISPRa to upregulate pathway genes.
  • Leverage scoping reviews to identify understudied applications (e.g., antimicrobial adjuvants) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene
Reactant of Route 2
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene

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